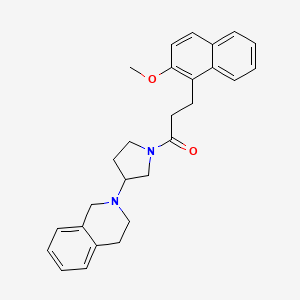

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one" is a complex organic molecule with potential applications in various scientific fields. It is an interesting subject for chemical synthesis and analysis due to its unique structure, which combines several functional groups that can participate in diverse reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 3,4-dihydroisoquinoline: : The initial step often involves the synthesis of 3,4-dihydroisoquinoline. This can be achieved through Pictet-Spengler condensation, where an amino acid or aldehyde condenses with a phenyl ethylamine in the presence of an acid.

Formation of the Pyrrolidinyl Group: : The next step involves the introduction of the pyrrolidinyl group. This is typically done by reacting the 3,4-dihydroisoquinoline with a suitable pyrrolidine derivative under reductive amination conditions.

Coupling with 2-methoxynaphthalen-1-yl: : The final step is the coupling of the intermediate with 2-methoxynaphthalen-1-yl-propan-1-one. This step may require conditions such as palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions).

Industrial Production Methods

Industrial production would involve scaling up these reactions, ensuring purity and consistency in batch production, often requiring the use of continuous flow reactors for better control over reaction conditions.

Análisis De Reacciones Químicas

Oxidation: : The compound can undergo oxidation, particularly at the methoxy naphthyl group, potentially leading to the formation of naphthoquinones under strong oxidative conditions.

Reduction: : The ketone group in the compound can be reduced to secondary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : The methoxy group can be substituted through nucleophilic aromatic substitution, particularly with strong nucleophiles.

Common reagents include:

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research.

Biology

It may exhibit biological activity, such as binding to specific receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

Potential therapeutic applications could include the study of its pharmacological effects and development as a pharmaceutical agent for treating certain conditions.

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, pigments, or other organic materials.

Mecanismo De Acción

The precise mechanism by which this compound exerts its effects would depend on its specific biological or chemical context. For instance, if it is a drug candidate, it might interact with specific receptors or enzymes, influencing pathways involved in disease processes. Molecular docking studies and in vitro assays would be essential to elucidate these interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Similar structure but contains a piperidine ring instead of a pyrrolidine ring.

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)morpholin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Contains a morpholine ring which could alter its chemical properties and reactivity.

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one: : Lacks the methoxy group on the naphthyl moiety, which could affect its electronic properties and reactivity.

Uniqueness

The compound's unique structure, combining the 3,4-dihydroisoquinoline and pyrrolidine with a methoxy naphthyl group, gives it distinct reactivity and potential applications that differ from its similar counterparts. The presence of multiple functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Hope this deep dive was useful to you! Anything specific you want to delve further into?

Actividad Biológica

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic molecule that belongs to the class of chalcones . Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound integrates a dihydroisoquinoline moiety and a pyrrolidine group, which enhance its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O, with a molecular weight of approximately 345.4 g/mol. The structure features a 3,4-dihydroisoquinoline ring , a pyrrolidinyl group , and a methoxynaphthalene moiety , which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034291-41-1 |

| Chemical Class | Chalcone |

Research indicates that this compound likely interacts with various biological receptors, particularly the histamine H3 receptor . This interaction may modulate neurotransmitter release, influencing physiological processes such as cognition and appetite regulation. Similar compounds have shown promising results in treating cognitive disorders and obesity due to their ability to antagonize histamine receptors.

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities. The presence of the methoxy group in this compound enhances its electron-donating ability, thereby improving its potential to scavenge free radicals. Studies have shown that derivatives of similar structures exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of chalcone derivatives. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of cancer cell lines, suggesting a promising avenue for cancer therapy.

Neuroprotective Effects

The neuroprotective properties of compounds containing the dihydroisoquinoline scaffold have been documented. These compounds may offer protection against neurodegenerative diseases by reducing neuronal damage and promoting neuronal survival through modulation of oxidative stress pathways .

Case Studies

- Histamine H3 Receptor Antagonism : A study evaluated the binding affinity of related compounds to histamine H3 receptors. The results indicated that compounds with similar structures exhibited significant antagonistic activity, leading to increased neurotransmitter release and potential cognitive enhancement.

- Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives with methoxy substitutions showed enhanced radical scavenging activity compared to non-substituted analogs. This suggests that structural modifications can significantly influence antioxidant efficacy .

- Anticancer Screening : A series of chalcone derivatives were tested against various cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Propiedades

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-31-26-12-10-21-7-4-5-9-24(21)25(26)11-13-27(30)29-17-15-23(19-29)28-16-14-20-6-2-3-8-22(20)18-28/h2-10,12,23H,11,13-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPCMXXFBZVXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.